molecular formula C25H27N7O2 B11040909 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea

Cat. No.: B11040909
M. Wt: 457.5 g/mol
InChI Key: LHCUUGCQROMREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea: is a complex organic compound with a fascinating structure.

  • It contains a pyrimidine core (4,6-dimethylpyrimidine) linked to an indole moiety (5-methoxy-1H-indol-3-yl) via an aminoethyl bridge.
  • The urea group (3-phenylurea) completes the structure, resulting in a compound that combines diverse functional groups.
  • Preparation Methods

    Chemical Reactions Analysis

      Reduction: Reduction reactions could potentially yield derivatives with different functional groups.

      Substitution: Substitution reactions at various positions (e.g., indole ring, pyrimidine ring) are plausible.

      Common Reagents and Conditions: These would depend on the specific reaction type and desired modifications.

      Major Products: Derivatives with altered substituents or functional groups.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antimicrobial agent, anti-inflammatory compound, or antitumor drug.

      Biology: Explore its effects on cellular pathways, receptors, and enzymatic processes.

      Industry: Consider applications in agrochemicals or materials science.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the combination of pyrimidine and indole moieties.

      Similar Compounds: While direct analogs are scarce, explore related pyrimidine-based compounds with similar pharmacophores.

    Remember that this compound’s full potential awaits further exploration through research and experimentation

    Properties

    Molecular Formula

    C25H27N7O2

    Molecular Weight

    457.5 g/mol

    IUPAC Name

    1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-phenylurea

    InChI

    InChI=1S/C25H27N7O2/c1-16-13-17(2)29-24(28-16)31-23(32-25(33)30-19-7-5-4-6-8-19)26-12-11-18-15-27-22-10-9-20(34-3)14-21(18)22/h4-10,13-15,27H,11-12H2,1-3H3,(H3,26,28,29,30,31,32,33)

    InChI Key

    LHCUUGCQROMREE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)NC4=CC=CC=C4)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.